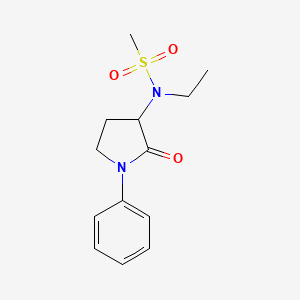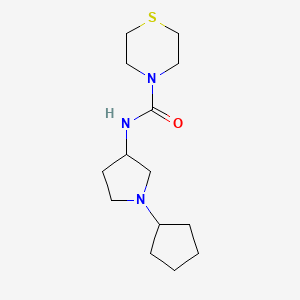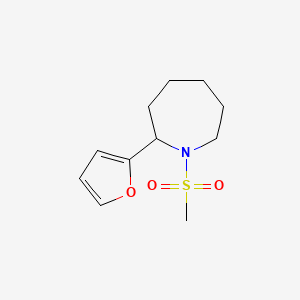
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and the induction of apoptosis.
Mecanismo De Acción
DFMO exerts its anticancer effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its effects on polyamine levels, DFMO has been shown to inhibit the activity of other enzymes involved in cancer cell metabolism, such as S-adenosylmethionine decarboxylase and spermidine synthase. DFMO has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available and relatively inexpensive. DFMO has also been extensively studied, and its mechanism of action is well-understood. However, DFMO has several limitations. It has poor solubility in water, which can make it difficult to administer to cells in culture. DFMO is also rapidly metabolized in vivo, which can limit its effectiveness as an anticancer agent.
Direcciones Futuras
There are several potential future directions for research on DFMO. One area of interest is the development of more effective formulations of DFMO that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the anticancer effects of DFMO. Finally, there is ongoing research on the use of DFMO as a chemopreventive agent, which could potentially reduce the incidence of certain types of cancer.
Métodos De Síntesis
DFMO can be synthesized by the reaction of 2,4-difluorobenzoyl chloride with 2,3-dimethylthiomorpholine in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential use as an anticancer agent. Numerous preclinical studies have shown that DFMO can inhibit the growth of various cancer cell lines, including those of the breast, colon, prostate, and skin. DFMO has also been shown to potentiate the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-8-9(2)18-6-5-16(8)13(17)11-4-3-10(14)7-12(11)15/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKQCQOARHHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)

![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)